molecular formula C12H13FN2O5S B3009996 1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine CAS No. 2411287-35-7

1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine

Cat. No.: B3009996
CAS No.: 2411287-35-7
M. Wt: 316.3
InChI Key: XHZRBHVSTSHOMZ-UHFFFAOYSA-N
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Description

1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorosulfonyloxy group, an anilino group, and a pyrrolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine typically involves multiple steps, starting from readily available precursors One common approach is to first prepare the intermediate compounds through a series of reactions, including nucleophilic substitution and cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-Chlorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine
  • 1-[2-(3-Bromosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine
  • 1-[2-(3-Methoxyanilino)-2-oxoethyl]-2-oxopyrrolidine

Uniqueness

1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

1-[2-(3-fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O5S/c13-21(18,19)20-10-4-1-3-9(7-10)14-11(16)8-15-6-2-5-12(15)17/h1,3-4,7H,2,5-6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZRBHVSTSHOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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